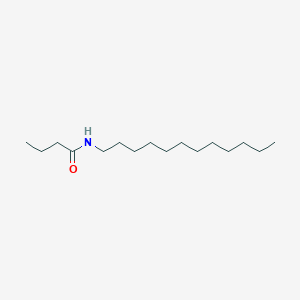

N-dodecylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-dodecylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO/c1-3-5-6-7-8-9-10-11-12-13-15-17-16(18)14-4-2/h3-15H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKPYYLENXGYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-dodecylbutanamide

This technical guide provides a comprehensive overview of the synthesis of N-dodecylbutanamide, a long-chain fatty acid amide. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the primary synthetic pathway, experimental protocols, and expected analytical data.

Introduction

This compound belongs to the class of N-acyl amines, which are characterized by a carbonyl group adjacent to a nitrogen atom. The presence of a long dodecyl chain confers significant lipophilicity to the molecule. While the specific biological roles of this compound are not extensively documented in publicly available literature, related long-chain fatty acid amides are known to be involved in various physiological processes, including signaling pathways. This guide focuses on the chemical synthesis of this compound, providing a foundational methodology for its preparation and characterization.

Synthesis Pathway

The most direct and common method for the synthesis of this compound is the acylation of dodecylamine with butyryl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and hydrochloric acid as a byproduct. To neutralize the generated HCl, a base, such as triethylamine or pyridine, is typically added to the reaction mixture.

The overall reaction is as follows:

Dodecylamine + Butyryl Chloride → this compound + Triethylamine Hydrochloride

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dodecylamine | 185.36 | 10.0 g | 0.054 |

| Butyryl chloride | 106.55 | 6.3 g (5.5 mL) | 0.059 |

| Triethylamine | 101.19 | 8.2 mL | 0.059 |

| Dichloromethane | - | 200 mL | - |

| 1 M HCl (aq) | - | 50 mL | - |

| Saturated NaHCO₃ (aq) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

| Hexane | - | For recrystallization | - |

Procedure

-

Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with dodecylamine (10.0 g, 0.054 mol) and dichloromethane (150 mL). The flask is cooled in an ice bath to 0 °C.

-

Addition of Reagents: Triethylamine (8.2 mL, 0.059 mol) is added to the stirred solution. A solution of butyryl chloride (6.3 g, 0.059 mol) in dichloromethane (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction mixture is transferred to a separatory funnel and washed successively with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from hexane to yield this compound as a white solid.

N-Dodecylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number

A specific CAS Registry Number for N-dodecylbutanamide could not be located in the public chemical databases searched. This suggests that it is either a novel or less-common compound. Researchers synthesizing this compound for the first time may need to initiate the process of CAS number registration.

Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound based on data for homologous long-chain amides. These values should be considered as approximations and require experimental verification.

| Property | Estimated Value |

| Molecular Formula | C₁₆H₃₃NO |

| Molecular Weight | 255.44 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 60-65 °C |

| Boiling Point | > 300 °C (at 760 mmHg) |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, DMSO) |

| LogP (Octanol-Water) | ~6.5 |

Experimental Protocols

General Synthesis of this compound

A common and effective method for the synthesis of this compound is the amidation of butyryl chloride with dodecylamine.

Materials:

-

Butyryl chloride

-

Dodecylamine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add butyryl chloride (1.05 equivalents) dropwise to the stirred solution of the amine. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel to yield pure this compound.

Potential Biological Activities and Signaling Pathways

Long-chain N-acyl amides, including N-acylethanolamines, are a class of endogenous lipid signaling molecules with a wide range of biological functions.[1] While the specific activities of this compound have not been extensively studied, it is plausible that it shares activities with other members of this class.

These molecules are known to modulate various physiological processes, including inflammation, pain, and energy metabolism. One of the key signaling pathways involves the peroxisome proliferator-activated receptors (PPARs), particularly PPARα.

Putative Signaling Pathway of this compound

The diagram below illustrates a potential signaling pathway for this compound, acting as a ligand for PPARα.

Caption: Putative PPARα signaling pathway for this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of N-dodecylbutanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecylbutanamide, a lipophilic amide, presents both opportunities and challenges in formulation and drug delivery due to its solubility characteristics. Understanding its behavior in various organic solvents is paramount for effective process development, formulation design, and analytical method development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines a detailed experimental protocol for its determination, and discusses the expected solubility trends in common organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this guide focuses on the foundational knowledge required to approach its solubility characterization.

Introduction to this compound and its Solubility

This compound belongs to the class of N-alkyl amides, characterized by a long alkyl chain (dodecyl group) and a butanamide moiety. This structure imparts a significant non-polar character to the molecule, which largely dictates its solubility profile. The amide group, with its capacity for hydrogen bonding, adds a polar characteristic that influences its interaction with protic and aprotic polar solvents. The interplay between the hydrophobic alkyl chain and the polar amide headgroup makes its solubility highly dependent on the nature of the solvent.

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[1][2] It is anticipated to be more soluble in non-polar and moderately polar aprotic solvents that can effectively solvate its long alkyl chain. Conversely, its solubility is expected to be limited in highly polar, protic solvents where the disruption of the solvent's hydrogen-bonding network is energetically unfavorable.

Theoretical Framework for Solubility

The solubility of this compound is governed by the thermodynamics of mixing, where the Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur. This is influenced by both enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

-

Enthalpy of Solution (ΔH_sol): This term relates to the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. For this compound, the strong intermolecular hydrogen bonds and van der Waals forces between molecules in the solid state must be overcome. Solvents that can form favorable interactions with both the alkyl chain (via van der Waals forces) and the amide group (via dipole-dipole interactions or hydrogen bonding) will lead to a more favorable (less positive or negative) enthalpy of solution.

-

Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in entropy as the ordered crystalline structure of the solute is broken down and the molecules become more dispersed in the solvent. This term typically favors solubility.

The balance between these factors determines the overall solubility. In the case of this compound, the large hydrophobic dodecyl group will significantly influence the overall solubility, pushing it towards better solubility in less polar organic solvents.

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | The non-polar nature of these solvents allows for favorable van der Waals interactions with the long dodecyl chain. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents have a dipole moment that can interact with the polar amide group, while their organic character can solvate the alkyl chain. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The strong hydrogen-bonding network of these solvents is not easily disrupted by the large non-polar tail of this compound. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The high polarity and strong intermolecular forces of these solvents make the solvation of the non-polar dodecyl chain highly unfavorable. |

It is crucial to note that temperature will also play a significant role, with solubility generally increasing with temperature.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a robust experimental protocol is required. The following outlines a standard method for determining solubility in various organic solvents.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

4.3. Detailed Methodology

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and monitored.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration of this compound within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound. The following diagram illustrates the key relationships.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, a strong theoretical understanding of its chemical structure allows for reliable predictions of its solubility behavior. It is expected to be most soluble in non-polar and moderately polar aprotic solvents, with limited solubility in highly polar and protic media. For drug development professionals and researchers, the experimental protocol outlined in this guide provides a robust framework for the empirical determination of its solubility, which is a critical parameter for successful formulation and process development. Further experimental studies are warranted to establish a quantitative database of this compound solubility in a wide range of organic solvents.

References

In-depth Technical Guide: The Mechanism of Action of N-dodecylbutanamide

A comprehensive review of the current scientific understanding of N-dodecylbutanamide's biological activities, signaling pathways, and experimental data.

Audience: Researchers, scientists, and drug development professionals.

Introduction

A thorough investigation of peer-reviewed scientific literature and established biochemical databases reveals a significant gap in the understanding of this compound's specific mechanism of action. At present, there is no direct research detailing its biological activities, associated signaling pathways, or comprehensive experimental protocols and quantitative data.

The search for "this compound" and its potential biological effects did not yield specific studies on this molecule. The scientific community has explored related long-chain alkyl amides and similar structures, which have demonstrated a range of biological activities, including antimicrobial and signaling properties. However, a direct extrapolation of these findings to this compound would be speculative without dedicated experimental validation.

This guide will, therefore, outline the general approaches and methodologies that would be necessary to elucidate the mechanism of action of this compound, providing a roadmap for future research in this area.

Proposed Future Research to Elucidate the Mechanism of Action

To establish a comprehensive understanding of this compound's mechanism of action, a multi-faceted research approach is required. This would involve a combination of in vitro and in vivo studies, cellular and molecular biology techniques, and bioinformatics analyses.

Initial Screening for Biological Activity

The first step would be to perform broad-spectrum screening to identify any potential biological effects of this compound.

Experimental Protocols:

-

Antimicrobial Activity Assays:

-

Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

-

Agar Diffusion Assay: To qualitatively assess the antimicrobial activity.

-

-

Cytotoxicity Assays:

-

MTT or XTT Assays: To evaluate the effect of this compound on the viability of various human cell lines (e.g., cancer cell lines, normal cell lines).

-

-

Enzyme Inhibition Assays:

-

Screening against a panel of common enzymes (e.g., kinases, proteases, phosphatases) to identify potential molecular targets.

-

Data Presentation:

The results from these screening assays would be summarized in tables to clearly present the quantitative data, such as MIC values and IC50 values.

Table 1: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | - |

| Escherichia coli | - |

| Candida albicans | - |

Table 2: Hypothetical Cytotoxicity of this compound (IC50 in µM)

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | - |

| HEK293 | - |

Identification of Molecular Targets and Signaling Pathways

Once a biological activity is confirmed, the next phase would focus on identifying the specific molecular targets and the signaling pathways that are modulated by this compound.

Experimental Protocols:

-

Affinity Chromatography/Pull-down Assays: To isolate binding partners of this compound from cell lysates.

-

Transcriptomic Analysis (RNA-Seq): To identify changes in gene expression in response to treatment with this compound.

-

Proteomic Analysis (Mass Spectrometry): To identify changes in protein expression and post-translational modifications.

-

Western Blotting: To validate the changes in the expression levels of key proteins identified in the transcriptomic and proteomic studies.

-

Reporter Gene Assays: To investigate the activation or inhibition of specific signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt pathways).

Visualization of Potential Workflows and Pathways:

The following diagrams illustrate the logical workflows and potential signaling pathways that could be investigated.

N-dodecylbutanamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-dodecylbutanamide and structurally related compounds. Due to a lack of specific toxicological data for this compound, this guide draws upon information from similar N-alkyl amides and general laboratory safety principles. It is imperative to consult the specific Safety Data Sheet (SDS) for any compound you are working with and to conduct a thorough risk assessment before use.

Introduction

This compound is a fatty acid amide that finds potential applications in various research and development sectors, including pharmaceuticals and material sciences. Understanding its safety profile and proper handling procedures is critical to ensure the well-being of laboratory personnel and to maintain the integrity of experimental work. This guide provides a comprehensive overview of the known hazards, handling precautions, and emergency procedures associated with this compound and similar molecules.

Hazard Identification and Classification

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Aquatic Toxicity: May be harmful to aquatic life.

Table 1: GHS Hazard Statements for Structurally Similar N-Alkyl Amides

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects |

Toxicological Data

Specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) values, is not publicly available. The following table summarizes representative data for related long-chain N-alkyl amides to provide an indication of the potential toxicity profile.

Table 2: Representative Toxicological Data for Similar N-Alkyl Amides

| Test | Species | Route | Result | Reference Compound |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | N-oleyl-1,3-propanediamine |

| Skin Irritation | Rabbit | Dermal | Irritant | Dodecyl Trimethyl Ammonium Bromide[1] |

| Eye Irritation | Rabbit | Ocular | Severe Irritant | Dodecyl Trimethyl Ammonium Bromide[1] |

Experimental Protocols for Safety Assessment

The following are generalized protocols for key safety and handling experiments, based on OECD guidelines. These methodologies would be appropriate for generating specific data for this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

-

Animal Model: Albino rabbit.

-

Procedure:

-

A small area of the rabbit's back is clipped free of fur.

-

A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of the skin under a gauze patch.

-

The patch is secured with tape for a 4-hour exposure period.

-

After 4 hours, the patch is removed, and the skin is washed with a suitable solvent.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations are scored according to a standardized scale.

-

Acute Eye Irritation/Corrosion (OECD 405)

-

Animal Model: Albino rabbit.

-

Procedure:

-

A 0.1 mL sample of the liquid test substance or 0.1 g of the solid is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for about one second.

-

The eye is observed for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Observations are scored according to a standardized scale.

-

Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.

-

Respiratory Protection: If working with fine powders or generating aerosols, a NIOSH-approved respirator with a particulate filter is recommended.

Caption: PPE selection workflow based on exposure routes.

Engineering Controls

-

Work in a well-ventilated area.

-

Use a chemical fume hood when handling large quantities or if there is a potential for aerosol generation.

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Caption: General first aid procedures for chemical exposure.

Spill and Leak Procedures

-

Evacuate the area.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill to prevent further spread.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

For large spills, dike the area and collect the material for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or watercourses.

Conclusion

While specific safety and toxicological data for this compound are limited, a cautious approach based on the properties of similar N-alkyl amides is warranted. Researchers, scientists, and drug development professionals should adhere to strict laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls. In the event of exposure or a spill, the emergency procedures outlined in this guide should be followed promptly. It is strongly recommended that institutions using this compound consider commissioning specific toxicological studies to fill the existing data gaps and ensure a comprehensive understanding of its safety profile.

References

An In-depth Technical Guide to N-dodecylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-dodecylbutanamide, a long-chain N-alkyl amide. Due to the limited direct research on this specific compound, this guide extrapolates information from closely related analogues and the broader class of N-alkyl amides to cover its synthesis, physicochemical properties, and potential biological activities.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for amide bond formation. Two of the most common and reliable laboratory-scale methods are the Schotten-Baumann reaction and carbodiimide-mediated coupling.

1.1. Schotten-Baumann Reaction

This method involves the acylation of a primary amine with an acyl chloride in the presence of a base.[1][2][3] For this compound, this would involve the reaction of dodecylamine with butanoyl chloride. The base, typically aqueous sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Experimental Protocol: Schotten-Baumann Synthesis of this compound

-

Dissolution of Amine: Dodecylamine (1 equivalent) is dissolved in a suitable organic solvent, such as dichloromethane or diethyl ether, in a reaction flask.

-

Addition of Base: An aqueous solution of sodium hydroxide (approximately 2 equivalents) is added to the flask, creating a biphasic system.

-

Acylation: The flask is cooled in an ice bath, and butanoyl chloride (1-1.2 equivalents) is added dropwise with vigorous stirring.

-

Reaction: The reaction mixture is stirred for 1-2 hours, allowing it to slowly warm to room temperature.

-

Work-up: The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acid chloride, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

1.2. Carbodiimide-Mediated Coupling

This method couples a carboxylic acid and a primary amine using a dehydrating agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).[4][5][6] This approach avoids the use of acyl chlorides and is often performed under milder conditions.

Experimental Protocol: DCC Coupling for this compound Synthesis

-

Reactant Mixture: Butanoic acid (1 equivalent) and dodecylamine (1 equivalent) are dissolved in an anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran (THF).

-

DCC Addition: The solution is cooled in an ice bath, and a solution of DCC (1.1 equivalents) in the same solvent is added dropwise with stirring.

-

Reaction: The reaction is stirred at 0°C for one hour and then at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography.

-

Removal of Byproduct: The dicyclohexylurea (DCU) byproduct precipitates as a white solid and is removed by filtration.

-

Work-up: The filtrate is concentrated, and the residue is redissolved in a suitable organic solvent like ethyl acetate. The solution is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried, the solvent is evaporated, and the resulting crude product is purified by column chromatography or recrystallization.

Physicochemical Properties

Generally, amides exhibit higher melting and boiling points than their corresponding carboxylic acids due to strong intermolecular hydrogen bonding.[4] Their solubility in water decreases as the length of the alkyl chain increases.[7]

Table 1: Physical Properties of this compound and Analogous Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound (Predicted) | C16H33NO | 255.44 | Solid at RT | > 200 | Insoluble in water, soluble in organic solvents |

| Dodecanamide | C12H25NO | 199.34 | 102 | 296 | Slightly soluble in water |

| N-Dodecyl-4-hydroxybutanamide | C16H33NO2 | 271.44 | Not available | Not available | Not available |

| Dodecane | C12H26 | 170.33 | -9.6 | 215-217 | Insoluble in water |

Note: "RT" refers to room temperature. Data for dodecanamide and dodecane are included for comparison of the effects of the amide group and the dodecyl chain, respectively.[8]

Biological Activity

While this compound has not been extensively studied for its biological activity, the class of long-chain fatty acid amides is known to possess various biological functions, including antimicrobial and signaling properties.

3.1. Antimicrobial Activity

Long-chain N-alkyl amides have been investigated for their antimicrobial properties. Generally, they are found to be less active than their corresponding primary amines. The antimicrobial efficacy is influenced by the chain length of both the acyl and the N-alkyl substituents.

Table 2: Antimicrobial Activity (MIC values) of Related Amide Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-cyclohexyloctamide | Staphylococcus aureus | - (Significant activity reported) | [9] |

| N-phenyldodecanamide | Pseudomonas aeruginosa | - (High activity reported) | [9] |

| Amide Derivative 1b | Staphylococcus aureus | 125-500 | [10] |

| Amide Derivative 1b | Escherichia coli | 125-500 | [10] |

| Amide Derivative 2d | Candida albicans | 500-1000 | [10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Specific MIC values for the first two compounds were not provided in the source.

3.2. Cell Signaling

Fatty acid amides are a class of endogenous signaling lipids. For instance, oleamide is known to induce sleep, and anandamide is an endocannabinoid. While this compound is not a known endogenous signaling molecule, its structural similarity to these compounds suggests it could potentially interact with cellular signaling pathways. Some long-chain fatty acid amides have been shown to affect pathways such as the ERK MAP kinase pathway.

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the Schotten-Baumann reaction.

Caption: Workflow for the synthesis of this compound.

4.2. DCC Coupling Mechanism

The following diagram outlines the key steps in the DCC-mediated coupling of a carboxylic acid and an amine.

Caption: Mechanism of DCC-mediated amide bond formation.

4.3. Conceptual Cellular Interaction

This diagram provides a conceptual illustration of how a long-chain amide like this compound might interact with a cell, potentially leading to antimicrobial effects or modulation of signaling pathways.

Caption: Potential modes of cellular interaction for this compound.

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [fr.khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. N-Dodecyl-4-hydroxybutanamide [chemicalbook.com]

- 10. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Alkylamides, with a Focus on N-Dodecylbutanamide

Disclaimer: Scholarly and patent literature lacks specific historical information regarding the discovery of N-dodecylbutanamide. This guide, therefore, provides a comprehensive overview of the broader class of N-alkylamides, to which this compound belongs, and outlines the general principles for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals.

Introduction to N-Alkylamides

N-alkylamides (NAAs) are a diverse class of naturally occurring and synthetic compounds characterized by an alkyl chain linked to a nitrogen atom via an amide bond. In nature, they are found in various plant families, including Asteraceae, Piperaceae, and Rutaceae.[1][2] These compounds are responsible for the pungent and tingling sensations associated with certain plants, such as Echinacea and black pepper.[1]

Historically, plants containing N-alkylamides have been used in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties.[1][3] Modern research has expanded upon these traditional uses, investigating N-alkylamides for a wide range of pharmacological activities, including immunomodulatory, antithrombotic, antiviral, and anticancer effects.[1] The diverse biological activities of N-alkylamides make them a subject of significant interest in drug discovery and development.

Synthesis of this compound

The synthesis of this compound, as a representative N-alkylamide, can be achieved through several standard organic chemistry methods. The most common approach is the acylation of an amine, in this case, dodecylamine, with an acylating agent derived from butanoic acid.

General Synthetic Pathway

The fundamental reaction for the formation of this compound involves the creation of an amide bond between dodecylamine and a butanoyl derivative.

Figure 1: General synthetic pathway for this compound.

Experimental Protocol: Acylation with Butanoyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound using butanoyl chloride as the acylating agent.

Materials:

-

Dodecylamine

-

Butanoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine (as a base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecylamine in anhydrous DCM.

-

Base Addition: Add an equimolar amount of a non-nucleophilic base, such as triethylamine, to the solution. The base will neutralize the hydrochloric acid byproduct.

-

Acylation: Cool the mixture in an ice bath. Slowly add an equimolar amount of butanoyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

Purification

The crude this compound can be purified using standard techniques.

| Purification Method | Description |

| Recrystallization | The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, hexane) and allowed to cool slowly to form crystals of the purified compound. |

| Column Chromatography | For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The appropriate fractions are collected and concentrated. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC is a highly effective method for the purification and analysis of N-alkylamides.[1][4] A C18 column with a mobile phase gradient of acetonitrile and water is commonly used. |

Characterization of this compound

Once purified, the identity and purity of this compound can be confirmed through various analytical techniques.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Will show characteristic peaks for the protons on the dodecyl chain (a triplet for the terminal methyl group, multiplets for the methylene groups), the protons on the butanoyl chain (a triplet for the terminal methyl group, a sextet for the adjacent methylene, and a triplet for the methylene next to the carbonyl), and a broad signal for the N-H proton. ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₆H₃₃NO). Fragmentation patterns will be consistent with the structure, showing losses of alkyl fragments from both chains. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and a strong C=O stretch for the amide carbonyl (around 1640 cm⁻¹). |

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the broader class of N-alkylamides is known to interact with various biological targets. A significant area of research is their interaction with the endocannabinoid system.

Many N-alkylamides have been shown to act as agonists or modulators of cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed in immune cells.[2] Activation of the CB2 receptor is often associated with anti-inflammatory and immunomodulatory effects.

Figure 2: A potential signaling pathway for N-alkylamides via the CB2 receptor.

Conclusion

This compound is a representative member of the N-alkylamide class of compounds. While its specific history is not well-documented, its synthesis and characterization can be readily achieved using standard organic chemistry techniques. The diverse and potent biological activities of N-alkylamides, particularly their interactions with the endocannabinoid system, make them a compelling area for further research and drug development. The methodologies and data presented in this guide provide a foundational framework for scientists interested in exploring the therapeutic potential of this compound and other novel N-alkylamides.

References

- 1. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic immunomopharmacological effects of N-alkylamides in Echinacea purpurea herbal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ffhdj.com [ffhdj.com]

- 4. n-alkylamides-of-spilanthes-syn-acmella-structure-purification-characterization-biological-activities-and-applications-a-review - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Notes and Protocols for Protein Extraction Utilizing Surfactants

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Effective protein extraction is a critical first step for a wide range of applications in research and drug development, including Western blotting, mass spectrometry, and purification of therapeutic proteins. The choice of detergent is paramount as it directly impacts the yield, purity, and stability of the extracted proteins. This document provides an overview of protein extraction protocols with a focus on the role of surfactants.

A Note on N-dodecylbutanamide: Our comprehensive review of scientific literature and supplier databases did not yield established protocols or specific applications for the use of this compound in protein extraction. While its chemical structure suggests potential surfactant properties, it is not a commonly documented reagent for this purpose. The protocols detailed below utilize well-characterized surfactants widely employed in protein biochemistry.

The Role of Surfactants in Protein Extraction

Surfactants, or detergents, are amphipathic molecules that possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This dual nature allows them to solubilize proteins embedded in cellular membranes and to disrupt protein-protein interactions. Key classes of detergents used in protein extraction include:

-

Ionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These are highly effective at denaturing proteins by disrupting ionic and hydrogen bonds, leading to the unfolding of the protein structure.

-

Non-ionic Surfactants (e.g., Triton X-100, NP-40): These are milder detergents that solubilize membrane proteins while often preserving their native conformation and biological activity.

-

Zwitterionic Surfactants (e.g., CHAPS): These detergents combine the properties of ionic and non-ionic surfactants and are effective at breaking protein-protein interactions with less denaturation than ionic detergents.

Comparative Data of Common Lysis Buffers

The selection of a lysis buffer is critical and depends on the downstream application. The following table summarizes the composition and primary applications of common lysis buffers.

| Lysis Buffer | Composition | Key Characteristics | Primary Applications |

| RIPA Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | Highly denaturing due to the presence of ionic detergents. | Total protein extraction for SDS-PAGE and Western blotting. |

| NP-40 Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 | Non-denaturing, preserves protein structure and function. | Immunoprecipitation, enzyme activity assays. |

| Triton X-100 Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100 | Mild, non-ionic detergent. | Extraction of membrane proteins while maintaining their native state. |

| CHAPS Lysis Buffer | 40 mM HEPES (pH 7.5), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 0.5 mM sodium orthovanadate, 0.3% CHAPS | Zwitterionic, effective at solubilizing membrane proteins and breaking protein-protein interactions. | Isoelectric focusing, 2D gel electrophoresis. |

Experimental Protocols

Protocol 1: Total Protein Extraction from Cultured Cells using RIPA Buffer

This protocol is suitable for the extraction of total cellular proteins for subsequent analysis by SDS-PAGE and Western blotting.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use)

-

Cell scraper

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Aspirate the culture medium from the adherent cells.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer to the cells (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

-

Determine the protein concentration using a suitable protein assay (e.g., BCA assay).

-

Store the protein lysate at -80°C for long-term use.

Protocol 2: Native Protein Extraction from Tissues using NP-40 Lysis Buffer

This protocol is designed for the extraction of proteins in their native, non-denatured state, suitable for immunoprecipitation and enzyme assays.

Materials:

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Ice-cold PBS

-

Ice-cold NP-40 Lysis Buffer (supplemented with protease inhibitors immediately before use)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Transfer the tissue powder to a pre-chilled microcentrifuge tube.

-

Add an appropriate volume of ice-cold NP-40 lysis buffer to the tissue powder (e.g., 500 µL for 50 mg of tissue).

-

Incubate the suspension on a rotator at 4°C for 30-60 minutes.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant containing the soluble native proteins to a new pre-chilled tube.

-

Determine the protein concentration.

-

Use the lysate immediately for downstream applications or store it at -80°C.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the protein extraction protocols described above.

Caption: Workflow for total protein extraction from cultured cells.

Caption: Workflow for native protein extraction from tissue samples.

Logical Relationship of Surfactant Choice and Protein State

The choice of surfactant has a direct and predictable impact on the resulting state of the extracted proteins. This relationship is crucial for experimental design.

Caption: Impact of surfactant type on the state of extracted proteins.

Application Notes and Protocols for N-dodecylbutanamide in Membrane Protein Solubilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to a vast array of cellular processes, including signal transduction, molecular transport, and enzymatic activity. Consequently, they represent a major class of targets for drug development. However, their hydrophobic nature presents significant challenges for extraction, purification, and functional analysis. Detergents are essential tools for solubilizing membrane proteins from the lipid bilayer, thereby enabling their study in a soluble form.

N-dodecylbutanamide is a non-ionic detergent that offers a promising alternative for the gentle and efficient solubilization of membrane proteins. Its amphiphilic structure, consisting of a long hydrophobic dodecyl chain and a polar butanamide headgroup, allows it to disrupt lipid-lipid and lipid-protein interactions while minimizing protein denaturation. This application note provides a comprehensive overview of the theoretical application of this compound for membrane protein solubilization, including its physicochemical properties, detailed experimental protocols, and data presentation guidelines.

Disclaimer: Specific experimental data for this compound in membrane protein solubilization is limited. The following protocols and data are based on the general principles of using non-ionic detergents for this purpose and may require optimization for specific applications.

Physicochemical Properties of Non-Ionic Detergents

The effectiveness of a detergent in solubilizing membrane proteins is determined by its physicochemical properties. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which detergent monomers self-assemble into micelles.[1][2] Effective solubilization typically occurs at concentrations well above the CMC.

Table 1: Comparison of Physicochemical Properties of Common Non-Ionic Detergents

| Detergent | Chemical Structure | Molecular Weight ( g/mol ) | CMC (mM in water) | Aggregation Number |

| This compound | C₁₆H₃₃NO | 255.44 | To be determined | To be determined |

| n-Dodecyl-β-D-maltoside (DDM) | C₂₄H₄₆O₁₁ | 510.62 | 0.17 | 98 |

| Digitonin | C₅₆H₉₂O₂₉ | 1229.31 | 0.4-0.6 | 60 |

| Triton™ X-100 | (C₂H₄O)nC₁₄H₂₂O | ~625 | 0.24 | 140 |

| Octyl-β-D-glucoside (OG) | C₁₄H₂₈O₆ | 292.37 | 20-25 | 27 |

Note: The CMC and aggregation number for this compound are yet to be experimentally determined and are provided here as a placeholder.

Experimental Protocols

The following protocols provide a general framework for the solubilization of membrane proteins using this compound. Optimization of detergent concentration, buffer composition, and incubation time is crucial for each specific membrane protein.

I. Preparation of Cell Membranes

-

Cell Lysis:

-

Resuspend cell pellet in ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors).

-

Lyse cells using an appropriate method (e.g., sonication, Dounce homogenization, or high-pressure homogenization).

-

-

Removal of Insoluble Debris:

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

-

-

Membrane Fraction Isolation:

-

Transfer the supernatant to an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.

-

Discard the supernatant (cytosolic fraction).

-

-

Washing the Membrane Pellet:

-

Resuspend the membrane pellet in a high-salt wash buffer (e.g., lysis buffer with 1 M NaCl) to remove peripherally associated proteins.

-

Centrifuge again at 100,000 x g for 1 hour at 4°C.

-

Resuspend the final membrane pellet in a suitable buffer for storage (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

-

II. Optimization of this compound Concentration for Solubilization

-

Protein Quantification:

-

Determine the total protein concentration of the prepared membrane fraction using a standard protein assay (e.g., BCA assay).

-

-

Detergent Titration:

-

Aliquot the membrane preparation into several tubes, each containing the same amount of total membrane protein (e.g., 1 mg).

-

Add solubilization buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors) containing increasing concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

-

The final protein-to-detergent ratio should be varied to find the optimal condition. A common starting point is a 1:10 ratio (protein:detergent, w/w).

-

-

Solubilization:

-

Incubate the mixtures on a rotator at 4°C for 1-4 hours.

-

-

Separation of Solubilized and Insoluble Fractions:

-

Centrifuge the samples at 100,000 x g for 1 hour at 4°C.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins. The pellet contains the insoluble fraction.

-

-

Analysis:

-

Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blotting (if an antibody is available for the target protein) to determine the optimal this compound concentration for solubilization.

-

III. Large-Scale Solubilization and Purification

-

Solubilization:

-

Based on the optimization experiment, resuspend the membrane pellet in solubilization buffer containing the optimal concentration of this compound.

-

Incubate on a rotator at 4°C for the optimized duration.

-

-

Clarification:

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

-

Purification:

-

The clarified supernatant containing the solubilized membrane protein can now be subjected to various chromatography techniques for purification (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

It is crucial to include a low concentration of this compound (typically at or slightly above its CMC) in all chromatography buffers to maintain the protein in a soluble state.

-

Visualizations

Experimental Workflow for Membrane Protein Solubilization

Caption: Workflow for membrane protein solubilization and purification.

Hypothetical GPCR Signaling Pathway

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

This compound holds potential as a mild, non-ionic detergent for the solubilization and subsequent purification of membrane proteins. Its utility will depend on its specific physicochemical properties, which require experimental determination. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the use of this compound for their specific membrane protein of interest. As with any detergent, empirical optimization is key to achieving successful solubilization while preserving the structural and functional integrity of the target protein. The continued development of novel detergents like this compound is crucial for advancing our understanding of membrane protein biology and for facilitating drug discovery efforts targeting this important class of proteins.

References

Application Notes and Protocols for N-dodecylbutanamide as a Surfactant in Cell Lysis Buffers

Disclaimer: As of the latest literature review, specific experimental data and established protocols for the use of N-dodecylbutanamide as a surfactant in cell lysis buffers are not widely available. The following application notes and protocols are based on the expected properties of this compound as a non-ionic surfactant, drawing parallels with well-characterized surfactants of similar structure, such as Triton™ X-100 and NP-40. The provided data and methodologies should be considered as a starting point for optimization in your specific experimental context.

Introduction to this compound in Cell Lysis

This compound is a non-ionic surfactant with a chemical structure suggesting its utility in the gentle lysis of mammalian and insect cells. Its amphipathic nature, consisting of a hydrophobic dodecyl tail and a hydrophilic butanamide headgroup, allows for the disruption of lipid-lipid and lipid-protein interactions within the cell membrane. This process releases cytoplasmic and soluble proteins while aiming to preserve their native conformation and biological activity. Due to its non-denaturing characteristics, this compound is anticipated to be compatible with a variety of downstream applications, including immunoassays, enzyme assays, and affinity chromatography.

Key Advantages of Non-Ionic Surfactants like this compound

-

Mild Lysis: Effectively lyses cell membranes without denaturing proteins, thus preserving protein structure and function.[1][2]

-

Compatibility: Suitable for a wide range of downstream applications that require functionally active proteins.

-

Reduced Background: Can result in lower background in immunoassays compared to ionic detergents.

Data Presentation

Table 1: Comparative Protein Yield from Mammalian Cells

| Surfactant | Concentration (%) | Cell Type | Protein Yield (µg/µL) |

| This compound (Expected) | 1.0 | HEK293 | ~1.5 - 2.5 |

| Triton™ X-100 | 1.0 | HEK293 | 1.8 ± 0.3 |

| NP-40 | 1.0 | HEK293 | 1.7 ± 0.2 |

| RIPA Buffer (with ionic detergents) | N/A | HEK293 | 3.2 ± 0.4 |

Note: The data for this compound is an educated estimation based on the performance of similar non-ionic surfactants. Actual yields may vary and require optimization.

Table 2: Preservation of Enzyme Activity Post-Lysis

| Surfactant | Concentration (%) | Enzyme Assayed | Relative Activity (%) |

| This compound (Expected) | 1.0 | Lactate Dehydrogenase | ~90 - 98 |

| Triton™ X-100 | 1.0 | Lactate Dehydrogenase | 95 ± 5 |

| NP-40 | 1.0 | Lactate Dehydrogenase | 92 ± 6 |

| SDS (ionic detergent) | 0.1 | Lactate Dehydrogenase | < 10 |

Note: The data for this compound is an educated estimation. Non-ionic surfactants are known to be mild and generally preserve enzyme activity well.[3]

Experimental Protocols

Protocol 1: Lysis of Adherent Mammalian Cells for Protein Extraction

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound

-

Protease Inhibitor Cocktail (add fresh to Lysis Buffer)

-

Phosphatase Inhibitor Cocktail (optional, add fresh to Lysis Buffer)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL for a 10 cm dish) to the cells.

-

Incubate the dish on ice for 10-15 minutes.

-

Using a pre-chilled cell scraper, gently scrape the cells off the dish.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the lysate gently for 10 seconds.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

-

The protein lysate is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Preparation of Cell Lysate for Western Blotting

Materials:

-

All materials from Protocol 1

-

4X Laemmli Sample Buffer (with a reducing agent like β-mercaptoethanol or DTT)

Procedure:

-

Follow steps 1-9 of Protocol 1 to obtain the soluble protein lysate.

-

Determine the protein concentration of the lysate.

-

In a fresh microcentrifuge tube, mix a calculated volume of the protein lysate with 4X Laemmli Sample Buffer to achieve a final concentration of 1X. For example, mix 15 µL of lysate with 5 µL of 4X sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

The samples are now ready for loading onto an SDS-PAGE gel for Western blot analysis.

Visualizations

Caption: Workflow for cell lysis using this compound and subsequent protein analysis.

Caption: A representative signaling pathway often studied using lysates prepared with non-ionic surfactants.

References

Application of N-dodecylbutanamide in Micellar Electrokinetic Chromatography for Pharmaceutical Analysis

Application Note

Introduction

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the applicability of capillary electrophoresis (CE) to neutral analytes. This is achieved by adding a surfactant to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). The surfactant molecules form aggregates called micelles, which act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic core of the micelles, and their differential partitioning leads to their separation. The choice of surfactant is critical for achieving desired selectivity and resolution in MEKC.

This application note describes a hypothetical application of N-dodecylbutanamide, a non-ionic amide-based surfactant, in the MEKC separation of a mixture of neutral pharmaceutical compounds. This compound offers a unique selectivity due to the presence of the amide group, which can engage in hydrogen bonding interactions, in addition to the hydrophobic interactions provided by the dodecyl chain.

Principle of Separation

In this application, this compound is introduced into the running buffer to form micelles. The separation mechanism relies on the differential partitioning of the analytes between the aqueous phase and the hydrophobic core of the this compound micelles. The electroosmotic flow (EOF) serves as the primary driving force, carrying both the buffer and the micelles towards the cathode. While migrating, neutral analytes that interact more strongly with the hydrophobic interior of the micelles will be retained longer, resulting in longer migration times. Conversely, analytes with less affinity for the micelles will migrate closer to the EOF marker.

Experimental Workflow

The following diagram illustrates the general workflow for the MEKC analysis of pharmaceutical compounds using this compound.

Logical Relationship of MEKC Components

The separation in MEKC is governed by the interplay between the electroosmotic flow and the electrophoretic mobility of the micelles, as well as the partitioning of the analyte.

Protocols

Preparation of Background Electrolyte (BGE)

Materials:

-

Sodium tetraborate decahydrate (Borax)

-

Boric acid

-

This compound

-

Deionized water (18.2 MΩ·cm)

Procedure:

-

To prepare a 100 mM borate buffer (pH 9.2), dissolve 3.81 g of sodium tetraborate decahydrate and 0.62 g of boric acid in 1 L of deionized water.

-

Filter the buffer solution through a 0.45 µm nylon filter.

-

To prepare a 50 mM this compound solution in 100 mM borate buffer, accurately weigh 1.07 g of this compound and dissolve it in 100 mL of the prepared borate buffer.

-

Sonicate the solution for 15 minutes to ensure complete dissolution and micelle formation.

Preparation of Standard Solutions

Materials:

-

Analytes of interest (e.g., Cortisone, Hydrocortisone, Dexamethasone)

-

Methanol (HPLC grade)

-

Prepared BGE

Procedure:

-

Prepare individual stock solutions of each analyte at a concentration of 1 mg/mL in methanol.

-

Prepare a mixed standard working solution by diluting the stock solutions with the BGE to a final concentration of 50 µg/mL for each analyte.

Capillary Conditioning

Materials:

-

Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length)

-

1 M Sodium hydroxide (NaOH)

-

0.1 M Sodium hydroxide (NaOH)

-

Deionized water

-

Prepared BGE

Procedure:

-

Flush a new capillary with 1 M NaOH for 30 minutes.

-

Rinse with deionized water for 15 minutes.

-

Flush with 0.1 M NaOH for 15 minutes.

-

Rinse with deionized water for 15 minutes.

-

Finally, equilibrate the capillary with the running BGE (containing this compound) for 30 minutes.

-

Between runs, flush the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes.

MEKC Analysis

Instrument:

-

Capillary Electrophoresis system with UV-Vis detector

Conditions:

-

Capillary: Fused-silica, 50 cm total length (40 cm to detector), 50 µm I.D.

-

BGE: 100 mM Borate buffer (pH 9.2) containing 50 mM this compound

-

Applied Voltage: 20 kV

-

Temperature: 25 °C

-

Injection: Hydrodynamic injection at 50 mbar for 5 seconds

-

Detection: UV absorbance at 254 nm

Data Presentation

The following tables present hypothetical data for the separation of three neutral steroids using the described MEKC method.

Table 1: Migration Times and Resolution

| Analyte | Migration Time (min) | Resolution (Rs) |

| Cortisone | 8.5 | - |

| Hydrocortisone | 9.2 | 2.1 |

| Dexamethasone | 10.1 | 2.5 |

Table 2: Separation Efficiency and Selectivity

| Analyte | Theoretical Plates (N) | Capacity Factor (k') |

| Cortisone | 150,000 | 1.8 |

| Hydrocortisone | 145,000 | 2.1 |

| Dexamethasone | 160,000 | 2.5 |

Conclusion

This application note provides a framework for the potential use of this compound as a novel surfactant in micellar electrokinetic chromatography for the separation of neutral pharmaceutical compounds. The described protocols for buffer and sample preparation, capillary conditioning, and MEKC analysis are based on established methodologies in the field. The hypothetical data demonstrates the potential for achieving high-efficiency and high-resolution separations. Further experimental work would be required to fully characterize the properties of this compound as a pseudo-stationary phase and to optimize separation conditions for specific applications.

N-dodecylbutanamide: Application in Protein Crystallization Screening - A Review of Current Practices

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While N-dodecylbutanamide is a recognized chemical compound, a comprehensive review of scientific literature and established protein crystallization databases reveals that it is not a commonly utilized or documented additive or detergent in protein crystallization screening. The field predominantly relies on a well-established portfolio of detergents, particularly for membrane proteins, which are selected based on their ability to mimic the lipid bilayer, stabilize proteins, and facilitate the formation of well-ordered crystals. This document provides detailed application notes and protocols for the most successful and widely used detergents in protein crystallization, offering a practical guide for researchers in this domain.

Introduction to Detergents in Protein Crystallization

Protein crystallization is a critical step in determining the three-dimensional structure of proteins via X-ray crystallography. For soluble proteins, crystallization screens typically vary parameters like pH, precipitant type, and ionic strength. However, for membrane proteins, which are embedded in a lipid bilayer, detergents are essential reagents. They serve to solubilize the protein from the membrane, maintain its native conformation in an aqueous environment, and facilitate the formation of crystal contacts. The choice of detergent is crucial and often determined empirically for each target protein.

Key properties of detergents that influence their suitability for protein crystallization include the critical micelle concentration (CMC), micelle size, and the chemical nature of the headgroup and alkyl chain. An ideal detergent will effectively solubilize the protein while being mild enough to preserve its structural integrity.

Commonly Used Detergents for Protein Crystallization

A vast number of detergents are commercially available, but a select few have proven to be particularly successful in yielding high-quality protein crystals. The following table summarizes the properties of some of the most frequently used detergents in protein crystallization.

| Detergent Name | Abbreviation | Type | CMC (mM) | Micelle Molecular Weight (kDa) | Key Characteristics & Applications |

| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | 0.17 | ~50 | Gold standard for membrane proteins; gentle and effective at stabilizing a wide range of proteins.[1][2] |

| n-Decyl-β-D-maltopyranoside | DM | Non-ionic | 1.8 | ~40 | Shorter alkyl chain than DDM; can be beneficial for proteins that are destabilized by larger micelles. |

| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 20-25 | ~25 | High CMC, forms small micelles which can be advantageous for crystallization; can be harsher than maltosides.[1] |

| Lauryl Dimethylamine N-oxide | LDAO | Zwitterionic | 1-2 | ~18 | Forms small, compact micelles; has been successful for crystallizing robust membrane proteins. |

| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | 0.005 | ~49 | Novel detergent with two alkyl chains; provides enhanced stability for delicate membrane proteins like GPCRs.[1] |

| Cyclohexyl-hexyl-β-D-maltoside | CYMAL-6 | Non-ionic | 0.45 | ~38 | Belongs to the CYMAL series with a cyclohexyl group in the alkyl chain; offers different hydrophobic properties that can be beneficial. |

Experimental Protocols

Protocol 1: General Workflow for Detergent Screening in Membrane Protein Crystallization

This protocol outlines a general workflow for identifying a suitable detergent for a target membrane protein.

Detergent screening workflow for membrane protein crystallization.

Methodology:

-

Protein Solubilization and Purification:

-

The target membrane protein is overexpressed and the membrane fraction is isolated.

-

A mild detergent, typically DDM at a concentration of 1-2% (w/v), is used to solubilize the protein from the membrane.

-

The solubilized protein is purified using affinity chromatography, followed by size-exclusion chromatography (SEC) to isolate the monodisperse protein-detergent complex. The SEC buffer should contain the same detergent at a concentration above its CMC (e.g., 0.02% DDM).

-

-

Detergent Exchange and Stability Assessment:

-

A panel of detergents with varying properties (headgroup, alkyl chain length, CMC) is selected for screening.

-

The initial purification detergent (e.g., DDM) is exchanged for the screening detergents. This can be achieved by various methods, including dialysis, diafiltration, or on-column exchange during an ion-exchange or affinity chromatography step.

-

The stability of the protein in each new detergent is assessed. Techniques like Fluorescence-detection Size-Exclusion Chromatography (FSEC) or Dynamic Light Scattering (DLS) can be used to evaluate the monodispersity and aggregation state of the protein-detergent complex.

-

-

Crystallization Screening:

-

Protein-detergent complexes that are stable and monodisperse are selected for crystallization trials.

-

The protein concentration is typically adjusted to 5-10 mg/mL.

-

Crystallization screens are set up using commercially available sparse matrix or grid screens. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.

-

The drops, containing a mixture of the protein-detergent complex and the screen solution, are equilibrated against a reservoir solution.

-

The crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C) and periodically inspected for crystal growth.

-

Protocol 2: Additive Screening for Optimizing Crystal Growth

Additives can significantly influence crystal formation and quality. This protocol describes how to screen for effective additives.

Additive screening workflow for crystallization optimization.

Methodology:

-

Identify a Starting Condition: Begin with a crystallization condition that produces some form of crystalline material, even if it's of poor quality (e.g., microcrystals, spherulites, or showers of small needles).

-

Set up Additive Screen:

-

Prepare the protein-detergent complex at the same concentration and in the same buffer as the initial successful condition.

-

Use a commercial additive screen (e.g., from Hampton Research or Molecular Dimensions). These screens contain a curated set of small molecules, salts, and polymers that have been shown to influence crystallization.

-

Set up crystallization drops by mixing the protein solution with the reservoir solution from the initial condition, and then adding a small volume of the additive from the screen.

-

-

Evaluate and Optimize:

-

Monitor the crystallization plates and compare the results to the initial condition without additives.

-

Look for improvements in crystal size, morphology (e.g., single, well-defined crystals instead of clusters), and overall quality.

-

Once an effective additive is identified, further optimization of its concentration may be necessary to achieve the best results.

-

Signaling Pathways and Logical Relationships

The role of detergents in protein crystallization is primarily biophysical rather than involving specific signaling pathways. The logical relationship centers on the detergent's ability to create a favorable environment for crystallization.

Logical flow of detergent-mediated protein crystallization.

This diagram illustrates that the detergent solubilizes the membrane protein to form a protein-detergent complex. The stability and monodispersity of this complex are prerequisites for successful crystallization. Under supersaturated conditions, these complexes can pack into a well-ordered crystal lattice, which can then be used for structure determination.

Conclusion

While this compound does not appear to be a standard reagent for protein crystallization, the principles and protocols outlined in this document for commonly used detergents provide a robust framework for researchers. The empirical nature of protein crystallization necessitates the screening of a variety of detergents and additives to identify the optimal conditions for each target protein. A systematic approach, as detailed in the provided protocols, will significantly increase the likelihood of obtaining high-quality crystals suitable for structural analysis.

References

Application Notes and Protocols: N-dodecylbutanamide in Advanced Drug Delivery Systems